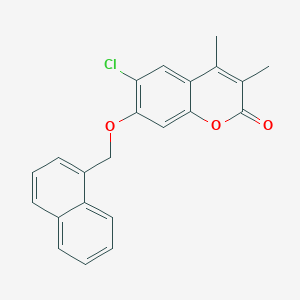![molecular formula C15H17N3O2S B4646127 N-(4-methoxybenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4646127.png)
N-(4-methoxybenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide
説明
N-(4-methoxybenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as "MPTA" and is used in a variety of laboratory experiments to investigate its mechanism of action and its biochemical and physiological effects. In
作用機序
The mechanism of action of MPTA is not fully understood, but it is believed to act as a covalent inhibitor of specific proteins. MPTA contains a thiol-reactive group that can bind to cysteine residues on proteins, leading to their inactivation. This mechanism of action has been exploited in a variety of experiments to selectively inhibit specific proteins and study their function.
Biochemical and Physiological Effects:
MPTA has been shown to have a range of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of specific proteins involved in cell signaling and gene expression. This inhibition can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis. Additionally, MPTA can induce changes in cellular morphology and affect the actin cytoskeleton, leading to alterations in cell motility and migration.
実験室実験の利点と制限
One of the primary advantages of using MPTA in lab experiments is its specificity. MPTA can be used to selectively label and inhibit specific proteins, allowing researchers to investigate their function in a controlled manner. Additionally, MPTA is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research.
However, there are also limitations to the use of MPTA in lab experiments. One of the primary limitations is its potential for off-target effects. MPTA can react with other proteins in addition to its intended target, leading to unintended changes in cellular processes. Additionally, MPTA can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research involving MPTA. One area of interest is in the development of new MPTA derivatives with improved specificity and reduced toxicity. Additionally, MPTA could be used to investigate the role of specific proteins in disease states, such as cancer or neurodegenerative disorders. Finally, MPTA could be used in conjunction with other tools, such as CRISPR-Cas9 gene editing, to investigate the function of specific proteins in a more targeted manner.
Conclusion:
In conclusion, N-(4-methoxybenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide is a chemical compound that has a wide range of potential applications in scientific research. Its specificity and ease of use make it a valuable tool for investigating the function of specific proteins in cellular processes. However, its potential for off-target effects and toxicity at high concentrations must be carefully considered when designing experiments. There are many potential future directions for research involving MPTA, and it is likely to continue to be an important tool in scientific research for years to come.
科学的研究の応用
MPTA has been used extensively in scientific research as a tool to investigate various biological processes. One of the primary applications of MPTA is in the study of protein-protein interactions. MPTA can be used to selectively label proteins with a fluorescent tag, allowing researchers to track their movement and interactions within cells. Additionally, MPTA has been used as a probe to study the role of specific proteins in various cellular processes, such as cell signaling and gene expression.
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(4-methylpyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-11-7-8-16-15(18-11)21-10-14(19)17-9-12-3-5-13(20-2)6-4-12/h3-8H,9-10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNBKYHAUDHTJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3,4-dichlorobenzyl)sulfonyl]pyrrolidine](/img/structure/B4646047.png)
![2-{[3-(trifluoromethyl)benzyl]thio}pyrimidine](/img/structure/B4646058.png)

![6-methyl-1-{[3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridin-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4646086.png)

![2-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4646100.png)
![4-{[3-ethyl-5-(4-methyl-3-nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B4646101.png)
![3-allyl-5-{3,5-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4646109.png)
![dimethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]terephthalate](/img/structure/B4646123.png)
![methyl [(3-cyano-4-phenyl-5,6,7,8-tetrahydro-2-quinolinyl)thio]acetate](/img/structure/B4646130.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4646152.png)

![3-methyl-5-{4-[3-(3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4646169.png)
